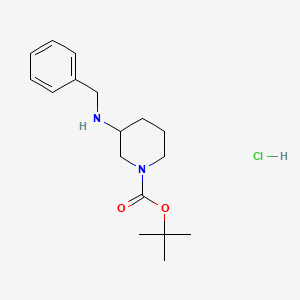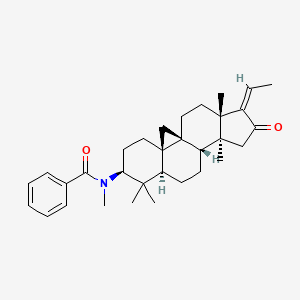
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-(benzylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H26N2O2 . It has a molecular weight of 290.4 g/mol . The IUPAC name for this compound is tert-butyl 3-(benzylamino)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14/h4-6,8-9,15,18H,7,10-13H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 2.7, which is a measure of its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . The topological polar surface area is 41.6 Ų .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
Synthesis of Piperidine Derivatives : tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a key component in synthesizing piperidine derivatives, particularly those fused with oxygen heterocycles. Such synthesis involves multi-step reactions leading to the formation of bicyclic systems with high stereoselectivity, indicating its relevance in creating complex molecular structures (Moskalenko & Boev, 2014).
Intermediate for Anticancer Drugs : The compound serves as an important intermediate for the synthesis of small molecule anticancer drugs. A notable synthetic route involves multiple chemical reactions starting from commercially available materials, showcasing its utility in drug development (Zhang et al., 2018).
Molecular Structure Characterization : The molecule has been characterized through various analytical techniques, including X-ray diffraction studies, indicating its structural complexity and the importance of precise characterization in its application (Sanjeevarayappa et al., 2015).
Chemical Synthesis and Industrial Application
Catalysis and Asymmetric Synthesis : The compound is used in the synthesis of diverse piperidine derivatives, demonstrating its role in catalysis and asymmetric synthesis. This is particularly evident in the preparation of compounds with specific stereochemistry, crucial for the pharmacological activity of drugs (Jona et al., 2009).
Intermediate for Proteinkinase Inhibitor Synthesis : tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a key intermediate in synthesizing proteinkinase inhibitors, highlighting its significance in medicinal chemistry for developing targeted therapies (Hao et al., 2011).
Chemoselective Oxidation Catalyst : The compound, in conjunction with other chemical agents, has been used as a catalyst for the chemoselective aerobic oxidation of alcohols, underlining its potential in facilitating specific chemical transformations in industrial applications (Shen et al., 2012).
Safety And Hazards
The safety information for this compound indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
tert-butyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14;/h4-6,8-9,15,18H,7,10-13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWKBEKMLAIZEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660828 |
Source


|
| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride | |
CAS RN |
1203127-48-3 |
Source


|
| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)

![5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598549.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-broMo-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMin](/img/no-structure.png)




